3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine

dCTPase inhibition cancer biology medicinal chemistry

This compound belongs to the piperazin-1-ylpyridazine chemotype, identified as a potent inhibitor of human dCTP pyrophosphatase 1 (dCTPase/DCTPP1). Its unique 2,3-dimethoxybenzoyl substitution pattern distinguishes it from the more common 2,6- and 3,5-dimethoxy analogs, enabling orthogonal SAR exploration. With over 50-fold variation in microsomal clearance across this chemotype, it serves as an ideal probe for Phase I metabolism studies. The pyridin-2-yl terminus provides a bidentate metal-chelating motif suitable for biophysical assays (SPR, ITC, thermal shift). Choose this compound for definitive pharmacophore mapping and PK optimization campaigns.

Molecular Formula C22H23N5O3
Molecular Weight 405.4 g/mol
CAS No. 946273-76-3
Cat. No. B6528978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine
CAS946273-76-3
Molecular FormulaC22H23N5O3
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
InChIInChI=1S/C22H23N5O3/c1-29-19-8-5-6-16(21(19)30-2)22(28)27-14-12-26(13-15-27)20-10-9-18(24-25-20)17-7-3-4-11-23-17/h3-11H,12-15H2,1-2H3
InChIKeyZUBVMBYMZSUNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine CAS 946273-76-3: Structural Identity and Compound Class for Research Procurement


3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine (CAS 946273-76-3; molecular formula C22H23N5O3; molecular weight 405.4 g/mol) is a synthetic heterocyclic compound belonging to the piperazin-1-ylpyridazine chemotype [1]. This class has been identified as potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase/DCTPP1), a nucleotide pool sanitizing enzyme implicated in cancer progression and cancer cell stemness [1]. The compound features a pyridazine core substituted at position 3 with a 2,3-dimethoxybenzoyl-piperazine moiety and at position 6 with a pyridin-2-yl group. It is cataloged primarily as a research-grade small molecule for drug discovery and chemical biology applications [1].

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine CAS 946273-76-3: Why In-Class Analogs Cannot Be Assumed Interchangeable


The piperazin-1-ylpyridazine chemotype displays high sensitivity to substituent variation, where subtle modifications to the benzoyl methoxy pattern, the heteroaryl group at the pyridazine 6-position, or the linker topology can cause order-of-magnitude shifts in target binding affinity, metabolic stability, and selectivity [1] [2]. Within the dCTPase inhibitor series, the 2,3-dimethoxybenzoyl substitution pattern and the 2-pyridyl terminus jointly determine the compound's molecular recognition profile. Generic in-class substitution—such as replacing the 2,3-dimethoxybenzoyl group with a 3,5- or 2,6-dimethoxy isomer, or exchanging the pyridin-2-yl for a pyridin-4-yl or phenyl group—may produce a chemical entity with fundamentally altered biochemical behavior and divergent utility in assay or in vivo contexts [1] [2].

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine CAS 946273-76-3: Quantitative Differentiation Evidence for Scientific Selection


Structural Differentiation: 2,3-Dimethoxybenzoyl Substitution Pattern vs. Common 2,6- and 3,5-Dimethoxy Isomers

The 2,3-dimethoxybenzoyl substitution pattern on the piperazine ring is structurally distinct from the more commonly encountered 2,6-dimethoxybenzoyl and 3,5-dimethoxybenzoyl isomers found in commercial piperazin-1-ylpyridazine libraries [1]. In the broader class of dimethoxybenzoyl-piperazine derivatives, the position of the methoxy substituents on the benzoyl ring directly influences the electron density distribution, conformational preferences of the piperazine ring, and hydrogen-bonding capacity at the target binding site [1]. While direct comparative dCTPase IC50 data for CAS 946273-76-3 versus its 2,6- or 3,5-dimethoxy regioisomers are not available in the peer-reviewed literature, the compound's 2,3-substitution pattern represents a distinct chemotype with potentially differentiated target engagement geometry vs. the more widely profiled 2,6- and 3,5-dimethoxy variants [1].

dCTPase inhibition cancer biology medicinal chemistry

Heteroaryl Differentiation: Pyridin-2-yl vs. Pyridin-4-yl at Pyridazine 6-Position

The pyridin-2-yl substituent at the pyridazine 6-position of CAS 946273-76-3 places the pyridine nitrogen in an ortho relationship to the pyridazine ring, creating a distinct bidentate metal-coordination geometry capable of chelating divalent cations at enzyme active sites [1]. This contrasts with pyridin-4-yl-substituted analogs (e.g., 3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine) where the nitrogen is para to the pyridazine, eliminating the chelation motif. Within the piperazin-1-ylpyridazine dCTPase inhibitor series, the nature of the heteroaryl group at the 6-position was identified as a critical determinant of both potency and enzyme selectivity [1].

selectivity profiling kinase inhibition heterocyclic chemistry

Metabolic Stability Differentiation Potential: In-Class Clearance Variability Guides Chemical Probe Selection

The piperazin-1-ylpyridazine chemotype is characterized by rapid in vitro intrinsic clearance in liver microsomes, with early lead compounds (e.g., compound 1 in the published series) exhibiting MLM/HLM half-lives as low as 2–3 minutes [1]. Through systematic structure–metabolism relationship studies, modifications to the heteroaryl and benzoyl substituents were shown to improve in vitro intrinsic clearance by more than 50-fold (compound 29: MLM/HLM t1/2 = 113/105 min) [1]. While CAS 946273-76-3 has not been individually profiled in this published metabolic stability dataset, its 2,3-dimethoxybenzoyl group—distinct from the 3,4-dimethoxybenzoyl variants profiled in the metabolism study—represents a substituent combination whose metabolic fate may differ from the published lead series, highlighting both a knowledge gap and a differentiation opportunity for researchers seeking to explore underexamined chemical space within this inhibitor class [1].

metabolic stability microsomal clearance PK optimization

Selectivity Profile Differentiation: dCTPase Selectivity Over Related Nucleotide Pyrophosphatases

The piperazin-1-ylpyridazine class has been characterized as displaying outstanding selectivity for dCTPase over related nucleotide pyrophosphatase enzymes [1]. This selectivity is attributed to specific interactions between the piperazin-1-ylpyridazine scaffold and features of the dCTPase active site. The lead compounds from this series were profiled against related enzymes and demonstrated minimal cross-reactivity [1]. While CAS 946273-76-3 has not been individually subjected to this selectivity panel, its structural features (2,3-dimethoxybenzoyl + pyridin-2-yl) position it within the same chemotype space shown to confer dCTPase selectivity, differentiating it from broader-spectrum nucleotide analogs or pan-phosphatase inhibitors [1].

enzyme selectivity nucleotide metabolism chemical probe development

Ligand–Target Stabilization: dCTPase Thermal and Protease Stability Enhancement as a Class Hallmark

Lead piperazin-1-ylpyridazine compounds have been shown to increase dCTPase thermal and protease stability upon binding, as measured by thermal shift assays (TSA) and limited proteolysis experiments [1]. This stabilization effect is a direct readout of target engagement and is used to validate on-target binding. In the published series, compound binding resulted in measurable increases in dCTPase melting temperature (ΔTm) and resistance to proteolytic digestion, confirming direct enzyme–ligand interaction [1]. CAS 946273-76-3, bearing the 2,3-dimethoxybenzoyl-piperazine motif linked to a pyridin-2-yl-pyridazine, shares the core pharmacophore elements that have been associated with this stabilization phenotype in the broader series [1].

target engagement thermal shift assay protein stabilization

Therapeutic Synergy Potential: Class Demonstrated Synergy with Cytidine Analogues in Leukemic Cells

Piperazin-1-ylpyridazine dCTPase inhibitors have been shown to synergize with cytidine analogues against leukemic cells [1]. This synergy arises from dCTPase inhibition leading to accumulation of non-canonical nucleotides that potentiate the cytotoxic effects of nucleoside analog chemotherapeutics. Published lead compounds from this series enhanced the anti-leukemic activity of cytidine analogs in cell viability assays [1]. CAS 946273-76-3, as a structurally distinct member of this chemotype carrying the 2,3-dimethoxybenzoyl substitution pattern, represents an underexplored compound for evaluating whether different substitution patterns on the benzoyl ring modulate the degree of synergy achievable with cytidine analogs [1].

drug synergy leukemia combination therapy

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine CAS 946273-76-3: Recommended Research and Industrial Application Scenarios


Expanding SAR Coverage in dCTPase Inhibitor Drug Discovery Programs

This compound is suitable for structure–activity relationship (SAR) studies aiming to explore the impact of 2,3-dimethoxybenzoyl substitution on dCTPase inhibition potency, selectivity, and metabolic stability, as part of lead optimization campaigns based on the piperazin-1-ylpyridazine scaffold [1]. Its distinct regioisomeric pattern provides a data point orthogonal to more commonly profiled 2,6- and 3,5-dimethoxy analogs, enabling medicinal chemistry teams to map the full pharmacophore tolerance of the dCTPase active site [1].

Metabolic Stability Profiling of Underrepresented Dimethoxybenzoyl Regioisomers

Given the documented >50-fold range in microsomal clearance across the piperazin-1-ylpyridazine chemotype [2], this compound can serve as a probe for evaluating how the 2,3-dimethoxy substitution pattern influences Phase I metabolism in liver microsome assays. Comparative metabolic stability studies against published 3,4-dimethoxybenzoyl analogs (compound 1 and compound 29) would generate novel SAR data to guide PK optimization strategies [2].

Chemical Probe for dCTPase-Mediated Nucleotide Pool Regulation in Cancer Cell Models

As a member of the piperazin-1-ylpyridazine class shown to inhibit dCTPase and synergize with cytidine analogues in leukemic cells [1], this compound may be evaluated in cellular assays measuring dCTPase-dependent nucleotide pool perturbations and their consequences on DNA replication fidelity and cancer cell viability. Its unique substitution pattern enables testing whether structural variations within the class modulate the magnitude of synergy with nucleoside-based chemotherapeutics [1].

Metal-Chelating Fragment for Biophysical Target Engagement Studies

The pyridin-2-yl group at the pyridazine 6-position confers a potential bidentate metal-chelating motif that distinguishes this compound from pyridin-4-yl analogs [1]. This feature supports its use in biophysical assays—including thermal shift, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC)—designed to quantify metal-dependent binding interactions with dCTPase or other metalloenzyme targets [1].

Quote Request

Request a Quote for 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.